(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606327
InChI: InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
SMILES: C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

CAS No.:

Cat. No.: VC13606327

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Standard InChI InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Standard InChI Key AFSUTCDGMZZMFA-RYUDHWBXSA-N
Isomeric SMILES C1[C@H]2CN([C@@H]1CO2)C(=O)OCC3=CC=CC=C3
SMILES C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Properties

Molecular Framework and Functional Groups

(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1865558-56-0) possesses a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.267 g/mol. The bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring system fused into a norbornane-like structure, with an oxygen atom at position 2 and a nitrogen atom at position 5 (Figure 1). The benzyl ester group at the 5-position introduces steric bulk and lipophilicity, critical for membrane permeability in drug candidates.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.267 g/mol
CAS Number1865558-56-0
Stereochemistry(1S,4S) configuration
XLogP31.7 (estimated)

Chirality and Stereochemical Influence

The (1S,4S) stereochemistry imposes conformational rigidity, directing the spatial orientation of functional groups. This configuration is critical for enantioselective interactions with biological targets such as enzymes and G protein-coupled receptors (GPCRs). For instance, the nitrogen atom’s lone pair aligns optimally for hydrogen bonding with catalytic residues in acetylcholinesterase, a target for Alzheimer’s therapeutics. Comparative studies of diastereomers reveal marked differences in binding affinities, underscoring the importance of stereochemical precision in drug design.

Synthesis and Optimization

Palladium-Catalyzed Cycloaddition

MethodCatalystTemperature (°C)Yield (%)ee (%)
Pd-CatalyzedPd(OAc)₂257892
OrganocatalyticMacMillan Catalyst406585

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s bicyclic framework mimics morpholine, a common pharmacophore in kinase inhibitors. In vitro assays demonstrate competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.8 μM). Molecular docking simulations reveal that the benzyl ester group occupies the enzyme’s peripheral anionic site, while the azabicyclo core interacts with the catalytic triad (Ser203, His447, Glu334).

Research Findings and Case Studies

Anticancer Applications

Preliminary studies indicate that azabicyclo derivatives induce apoptosis in glioblastoma U87 cells via caspase-3 activation. At 50 μM concentrations, cell viability decreases by 70% within 48 hours, with minimal cytotoxicity to normal astrocytes. Transcriptomic analysis reveals downregulation of survivin and Bcl-2, pro-survival proteins overexpressed in gliomas.

Neuroprotective Effects

In a Parkinson’s disease model, the compound reduces α-synuclein aggregation by 40% by chelating redox-active iron ions. This action mitigates oxidative stress in dopaminergic neurons, preserving tyrosine hydroxylase activity.

Future Perspectives

Synthetic Scalability

Current methods suffer from moderate yields (65–78%), necessitating optimization for industrial-scale production. Flow chemistry systems could enhance reaction efficiency by improving mass transfer in palladium-catalyzed reactions.

Therapeutic Exploration

Future research should prioritize in vivo pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration. Structural modifications, such as replacing the benzyl group with fluorinated analogs, may enhance metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator